

Marimastat specificity profile across MMP isoforms

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Compound Focus: Marimastat

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Marimastat Specificity Profile

Marimastat is a **potent, broad-spectrum inhibitor** that targets numerous MMP isoforms. The following table lists the specific MMPs it inhibits based on its documented mechanism of action [1].

MMP Isoform	Common Name	Inhibition by Marimastat
MMP-1	Interstitial collagenase	Inhibitor [1]
MMP-2	72 kDa type IV collagenase (Gelatinase-A)	Inhibitor [1]
MMP-3	Stromelysin-1	Antagonist [1]
MMP-7	Matrilysin	Antagonist [1]
MMP-8	Neutrophil collagenase	Inhibitor [1]
MMP-9	Gelatinase-B	Inhibitor [1]
MMP-11	Stromelysin-3	Antagonist [1]
MMP-12	Macrophage metalloelastase	Inhibitor [1]

MMP Isoform	Common Name	Inhibition by Marimastat
MMP-13	Collagenase 3	Inhibitor [1]
MMP-14	Membrane-type 1 MMP (MT1-MMP)	Inhibitor [1]
MMP-15	Membrane-type 2 MMP (MT2-MMP)	Inhibitor [1]
MMP-16	Membrane-type 3 MMP (MT3-MMP)	Inhibitor [1]
MMP-17	Membrane-type 4 MMP (MT4-MMP)	Inhibitor [1]
MMP-19	RASI-1	Inhibitor [1]
MMP-20	Enamelysin	Inhibitor [1]
MMP-21	X-MMP	Inhibitor [1]
MMP-23	CA-MMP	Inhibitor [1]
MMP-24	Membrane-type 5 MMP (MT5-MMP)	Inhibitor [1]
MMP-25	Membrane-type 6 MMP (MT6-MMP)	Inhibitor [1]
MMP-26	Matrilysin-2	Inhibitor [1]
MMP-27	-	Inhibitor [1]
MMP-28	Epilysin	Inhibitor [1]

Comparison with Other MMP Inhibitors

The failure of broad-spectrum inhibitors like **marimastat** in clinical trials spurred the development of more selective compounds [2]. The table below compares **marimastat** with other inhibitor strategies.

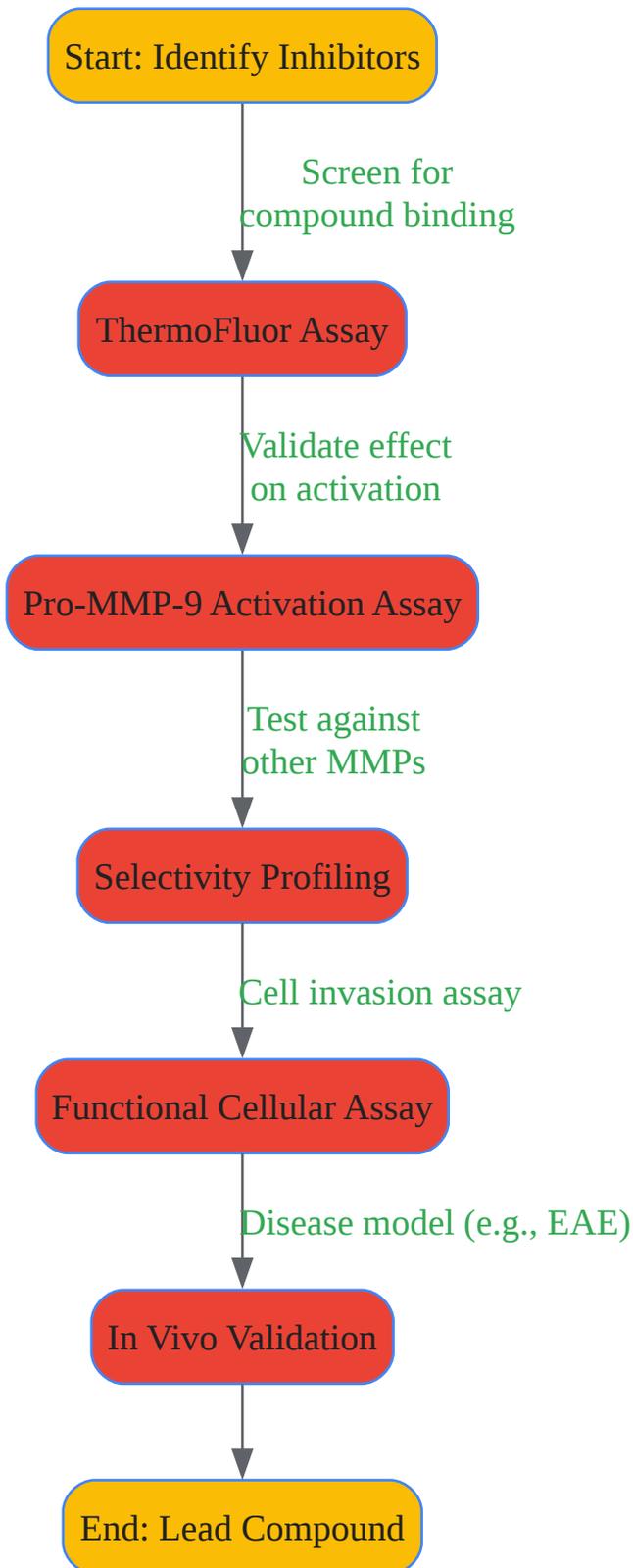
Inhibitor Name / Type	Primary Target(s)	Key Specificity Characteristics	Reported IC50 / Affinity
Marimastat (and Batimastat) [3] [4]	Broad-spectrum (MMP-1, -2, -3, -7, -9, etc.) [1]	Peptidomimetic, zinc-binding hydroxamate; inhibits a wide range of MMPs [3] [1].	Pre-clinical data showed potent inhibition; clinical trials failed due to toxicity from lack of specificity [2].
JNJ0966 [2]	MMP-9 (pro-form)	Allosteric inhibitor; binds near zymogen cleavage site (Arg-106), preventing activation. No effect on MMP-1, -2, -3, -14 catalytic activity or pro-MMP-2 activation [2].	IC ₅₀ = 440 nM (pro-MMP-9 activation) [2].
Engineered TIMP-1 Variants [5] [6]	MMP-9	Protein-based inhibitor engineered via yeast surface display. Binds catalytic and fibronectin (FN) domains of MMP-9 for high specificity [5] [6].	Up to 12-fold enhanced binding affinity for MMP-9 over wild-type TIMP-1 [6].
Hydroxamate-based Inhibitors [4]	MMP-2	Designed with modified N-arylsulfonyl groups and amino acid backbones to exploit the larger, more hydrophobic S1' pocket of MMP-2 [4].	Compound 1ad : nanomolar-level selectivity for MMP-2 [4].

Experimental Protocols for Profiling MMP Inhibition

To generate data like that in the tables above, researchers use several established methodologies.

High-Throughput Screening for Allosteric Inhibitors

This protocol identified the selective MMP-9 inhibitor JNJ0966 [2].



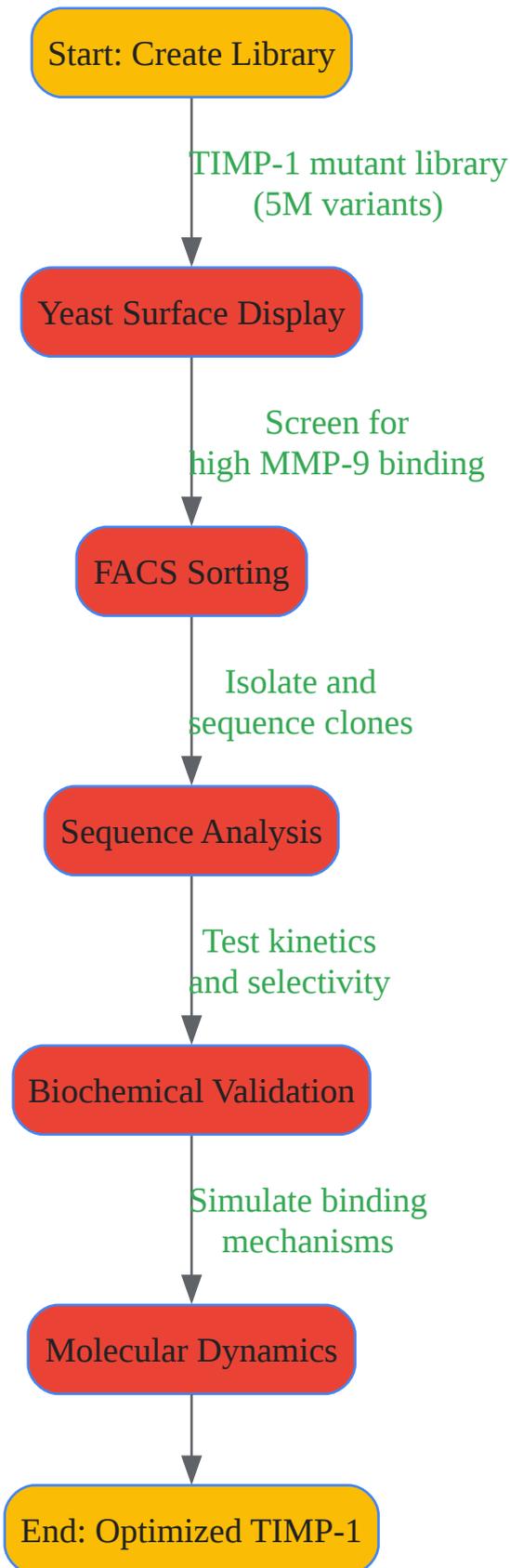
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Key Steps Explained [2]:

- **ThermoFluor Binding Assay:** Identifies compounds that bind to pro-MMP-9 by measuring changes in the protein's thermal stability.
- **Pro-MMP-9 Activation Assay:** Pro-MMP-9 is activated by MMP-3 (or trypsin) in the presence of the candidate inhibitor. Successful inhibition prevents the generation of active MMP-9, measured via cleavage of a fluorescent substrate like DQ-gelatin.
- **Selectivity Profiling:** The compound is tested against a panel of other MMP zymogens (e.g., pro-MMP-1, pro-MMP-2, pro-MMP-3) to confirm selective inhibition of pro-MMP-9 activation.
- **Enzymatic Activity Assay:** Confirms the compound does not inhibit the catalytic activity of already-activated MMPs (e.g., MMP-2, MMP-9, MMP-3), verifying its unique allosteric mechanism.
- **Cellular Invasion Assay:** Validates functional efficacy in a biological context, e.g., inhibiting MMP-9-driven cancer cell invasion.

Directed Evolution of Protein-Based Inhibitors

This workflow details the engineering of a selective TIMP-1 variant for MMP-9 [6].



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Key Steps Explained [6]:

- **Library Construction:** A library of ~5 million TIMP-1 variants is created by introducing mutations at key residues in the loops that contact MMPs.
- **Yeast Surface Display:** The TIMP-1 variant library is expressed on the surface of yeast cells.
- **Fluorescence-Activated Cell Sorting (FACS):** Yeast cells displaying TIMP-1 variants that bind tightly to fluorescently labeled MMP-9 are isolated over multiple rounds.
- **Characterization:** Top variants are sequenced and produced recombinantly. Their affinity (KD), inhibition kinetics (Ki), and selectivity across an MMP panel are quantified.
- **Molecular Modeling:** Molecular dynamics simulations help understand how the mutations confer enhanced affinity and specificity by optimizing interactions with the catalytic and fibronectin domains of MMP-9.

Key Takeaways for Researchers

- **Marimastat's broad-spectrum activity** is a primary reason for its clinical limitations, as it disrupts both pathological and physiological MMP functions [2] [7].
- **Modern strategies prioritize selectivity** through allosteric inhibition (e.g., JNJ0966) or by engineering natural protein inhibitors (e.g., TIMP-1 variants) [5] [2] [6].
- **Experimental design is critical:** Distinguishing between zymogen activation and catalytic activity, and between total protein levels and net activity, is essential for accurate profiling [8].

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